molecular formula C18H23NO5 B1240043 Pentopril CAS No. 82924-03-6

Pentopril

Cat. No.: B1240043
CAS No.: 82924-03-6
M. Wt: 333.4 g/mol
InChI Key: NVXFXLSOGLFXKQ-JMSVASOKSA-N
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Preparation Methods

Pentopril can be synthesized through the ethanolysis of 2,4-dimethylglutaric anhydride, which yields the monoethyl ester of 2,4-dimethylglutaric acid. This intermediate is then reacted with oxalyl chloride to form the monoacyl chloride, which is subsequently condensed with indoline-2-carboxylic acid . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and yield optimization.

Chemical Reactions Analysis

Pentopril undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxalyl chloride for acylation and various nucleophiles for substitution reactions. The major product formed from the hydrolysis of this compound is CGS 13934 .

Biological Activity

Pentopril, classified as a non-thiol angiotensin-converting enzyme (ACE) inhibitor, has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

Absorption and Distribution

This compound is rapidly absorbed following oral administration, exhibiting zero-order kinetics. The compound has an apparent volume of distribution of approximately 0.83 L/kg and an oral clearance rate of about 0.79 L/hr/kg. Studies indicate that urinary recovery after dosing shows a dose-proportional pattern, with around 21% recovery for this compound and 40% for its active metabolite, CGS 13934 .

Metabolism and Excretion

The pharmacokinetic profile reveals that this compound has a short half-life of less than one hour, while its active metabolite has a half-life of approximately two hours. In multiple-dose studies, no significant accumulation of either compound was observed, indicating efficient metabolism and clearance from the body .

ACE Inhibition

This compound's primary mechanism of action involves the inhibition of ACE, which plays a crucial role in the renin-angiotensin system (RAS). The pharmacodynamic half-life for plasma ACE inhibition increases with dosage; for instance, at a dosage of 10 mg, the half-life is about 1.5 hours, while at 500 mg, it extends to nearly 9.8 hours. A hyperbolic function describes the relationship between plasma levels of the metabolite and ACE inhibition .

Clinical Implications

Clinical studies have demonstrated the efficacy of this compound in managing hypertension and other cardiovascular conditions. Notably, it has been investigated in various trials assessing its impact on blood pressure and cardiovascular events.

Case Study: Rheumatoid Arthritis

A clinical study evaluated the effects of this compound in patients with active rheumatoid arthritis (RA). The results indicated that while this compound did not significantly lower disease activity compared to controls, it was well-tolerated among participants .

Table: Summary of Key Pharmacokinetic and Pharmacodynamic Properties

PropertyThis compoundActive Metabolite (CGS 13934)
Half-Life<1 hour~2 hours
Volume of Distribution0.83 L/kgNot specified
Oral Clearance~0.79 L/hr/kgNot specified
Urinary Recovery~21%~40%
ACE Inhibition Half-LifeDose-dependentDose-dependent

Clinical Trials

Several pivotal trials have investigated the role of this compound in various populations:

  • EUROPA Trial : This trial assessed perindopril (another ACE inhibitor) but provides context for understanding similar agents like this compound in reducing cardiovascular mortality .
  • HOPE Trial : Although focused on ramipril, findings suggest that ACE inhibitors can significantly reduce major cardiovascular events in high-risk populations .

Efficacy in Specific Conditions

Research indicates that this compound may have additional benefits beyond hypertension management. For instance, its use in chronic conditions such as heart failure and diabetic nephropathy has been explored, although results vary across studies.

Properties

CAS No.

82924-03-6

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

(2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22)/t11-,12-,15+/m1/s1

InChI Key

NVXFXLSOGLFXKQ-JMSVASOKSA-N

SMILES

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](C)C(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O

Canonical SMILES

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O

Synonyms

1-(4-(ethoxycarbonyl)-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid
CGS 13945
CGS-13945
pentopril

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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